molecular formula C16H13BrClN3O2 B5528930 N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide

N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide

Cat. No.: B5528930
M. Wt: 394.6 g/mol
InChI Key: XZOIDCMVLDXJCA-KEBDBYFISA-N
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Description

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-chlorobenzylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then treated with oxalyl chloride to form the desired oxamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups replacing the halogens.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
  • N’-[(E)-(4-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
  • N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide

Uniqueness

N’-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide is unique due to the specific positioning of the bromine and chlorine substituents on the aromatic rings. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O2/c17-13-3-1-2-12(8-13)10-20-21-16(23)15(22)19-9-11-4-6-14(18)7-5-11/h1-8,10H,9H2,(H,19,22)(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOIDCMVLDXJCA-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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